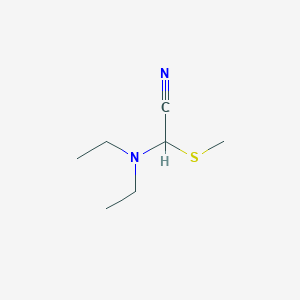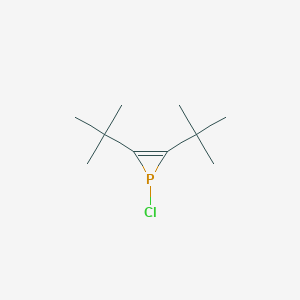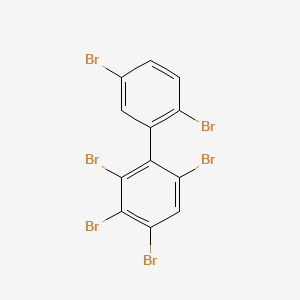
4-Methoxy-6-(3-phenyloxiran-2-yl)-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-6-(3-phenyloxiran-2-yl)-2H-pyran-2-one is a chemical compound that belongs to the class of kavalactones. These compounds are known for their diverse biological activities and are often found in plants of the Piperaceae family. This particular compound has been isolated from the leaves of Piper fuligineum Kunth, a shrub endemic to Brazil .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(3-phenyloxiran-2-yl)-2H-pyran-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of 4-methoxy-2H-pyran-2-one as a starting material, which undergoes a series of reactions to introduce the 3-phenyloxiran-2-yl group. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-6-(3-phenyloxiran-2-yl)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The methoxy and oxirane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-6-(3-phenyloxiran-2-yl)-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Biology: The compound has shown potential in biological studies, particularly in its interaction with various enzymes and receptors.
Medicine: Research has indicated potential therapeutic applications, including antiviral and anticancer activities.
Wirkmechanismus
The mechanism of action of 4-Methoxy-6-(3-phenyloxiran-2-yl)-2H-pyran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-6-styryl-2H-pyran-2-one: Another kavalactone with similar structural features.
6-(1,2-Dihydroxy-2-phenylethyl)-4-methoxy-2H-pyran-2-one: A compound with additional hydroxyl groups.
Methyl 4-methoxy-3-(3-methylbut-2-enoyl)benzoate: A benzoic acid derivative with a similar methoxy group.
Uniqueness
4-Methoxy-6-(3-phenyloxiran-2-yl)-2H-pyran-2-one is unique due to the presence of the 3-phenyloxiran-2-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other kavalactones and contributes to its specific interactions with biological targets .
Eigenschaften
| 111864-32-5 | |
Molekularformel |
C14H12O4 |
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
4-methoxy-6-(3-phenyloxiran-2-yl)pyran-2-one |
InChI |
InChI=1S/C14H12O4/c1-16-10-7-11(17-12(15)8-10)14-13(18-14)9-5-3-2-4-6-9/h2-8,13-14H,1H3 |
InChI-Schlüssel |
MLGUXXSGWWCJQW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=O)OC(=C1)C2C(O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Furancarboxaldehyde, 5-[4-(acetyloxy)butyl]-](/img/structure/B14311428.png)



![Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl-](/img/structure/B14311458.png)
![2-[(Phenylsulfanyl)methyl]butane-1,2-diol](/img/structure/B14311460.png)

